1-[3'-(3-CHLOROPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
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Overview
Description
1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the phthalazine and thiadiazole rings in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the spiro compound by annulating the triazole ring on the thiadiazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cellular processes by interfering with enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar thiadiazole ring structure and is known for its diverse pharmacological activities.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
1-[3’-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19ClN4OS |
---|---|
Molecular Weight |
447g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C24H19ClN4OS/c1-16-21-13-6-7-14-22(21)24(28(26-16)19-10-4-3-5-11-19)29(27-23(31-24)17(2)30)20-12-8-9-18(25)15-20/h3-15H,1-2H3 |
InChI Key |
XKIKEDHSYHJMDH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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